

Pharmacological Profile of AM 92016 Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AM 92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative electrophysiological and in vivo data, and detailed experimental protocols. The information presented is intended to support further research and development efforts involving this compound. **AM 92016** hydrochloride has demonstrated significant effects on cardiac action potential duration and has been characterized in various preclinical models.[2][4] Notably, it is devoid of any β -adrenoceptor blocking activity.[1][3] In vivo studies have revealed both proarrhythmic and prohypertensive activities, which are critical considerations for its potential therapeutic applications.[1][3][5]

Mechanism of Action

AM 92016 hydrochloride exerts its primary pharmacological effect by specifically blocking the delayed rectifier potassium channel (IK).[2][6] This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting IK, AM 92016 hydrochloride delays the efflux of potassium ions, thereby prolonging the action potential duration (APD).[2][4] This mechanism is characteristic of Class III antiarrhythmic agents.[7] The blockade of IK is concentration-dependent and has been observed in various cardiac cell types, including ventricular and sino-atrial node cells.[4][6]



In vascular smooth muscle cells (VSMCs), **AM 92016** hydrochloride has been shown to prevent nitric oxide (NO)-induced dephosphorylation of ERK1/2 MAP kinase by blocking Kv1.2 potassium channels. This suggests a role for this compound in modulating signaling pathways related to vascular tone.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for **AM 92016** hydrochloride in various preclinical studies.

Table 1: In Vitro Electrophysiological Effects

Parameter	Species/Cell Type	Value	Reference
IK Blockade (IC50)	Rabbit Sino-atrial Node Cells	~40 nM	[6]
IK Blockade (IC50)	Guinea-pig & Rabbit Ventricular Cells	~30 nM	[4]
Action Potential Duration (APD)	Guinea-pig & Rabbit Ventricular Cells	Significantly prolonged at 20% and 90% repolarization levels	[2][4]

Table 2: In Vivo Hemodynamic and Electrophysiological Effects in Anesthetized Guinea-Pigs



Parameter	Dose Range	Effect	Reference
Heart Rate	10 μg/kg - 5 mg/kg	Significant increase	[5]
Systolic Arterial Blood Pressure	10 μg/kg - 5 mg/kg	Significant increase	[5]
Left Ventricular Systolic Pressure	10 μg/kg - 5 mg/kg	Significant increase	[5]
Contractile Index (dp/dtmax)	10 μg/kg - 5 mg/kg	Significant increase	[5]
QT Interval	5 mg/kg	Significant decrease from 135 ± 10 to 105 ± 4 ms	[5]

Table 3: In Vivo Proarrhythmic Effects

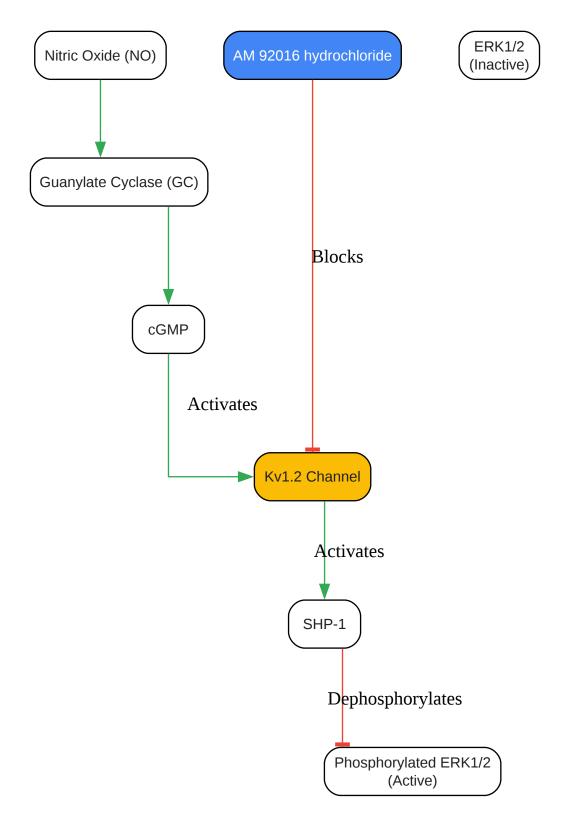
Model	Species	Dose	Effect	Reference
Ouabain-induced Arrhythmia	Anesthetized Guinea-pigs	1 mg/kg	Shortened time to onset of ventricular fibrillation (12 ± 3 min vs. 18 ± 5 min in control)	[5]
Coronary Artery Occlusion	Anesthetized Pigs	2.5 μg/kg/min infusion	Increased total number of arrhythmias (535 ± 148 vs. 266 ± 26 in control); Reduced time to onset of ventricular fibrillation (18 ± 3 min vs. 24 ± 1 min in control)	[5]



Signaling Pathways and Experimental Workflows Signaling Pathway of AM 92016 in Vascular Smooth Muscle Cells

The diagram below illustrates the proposed signaling pathway in which **AM 92016** hydrochloride is involved in rat vascular smooth muscle cells, as described by Palen et al. (2005).[1] Nitric oxide (NO) normally leads to the dephosphorylation and inactivation of ERK1/2 MAP kinase. This process is dependent on the activation of the Kv1.2 potassium channel and the protein tyrosine phosphatase SHP-1. **AM 92016** hydrochloride, by blocking Kv1.2, prevents this NO-induced dephosphorylation of ERK1/2.





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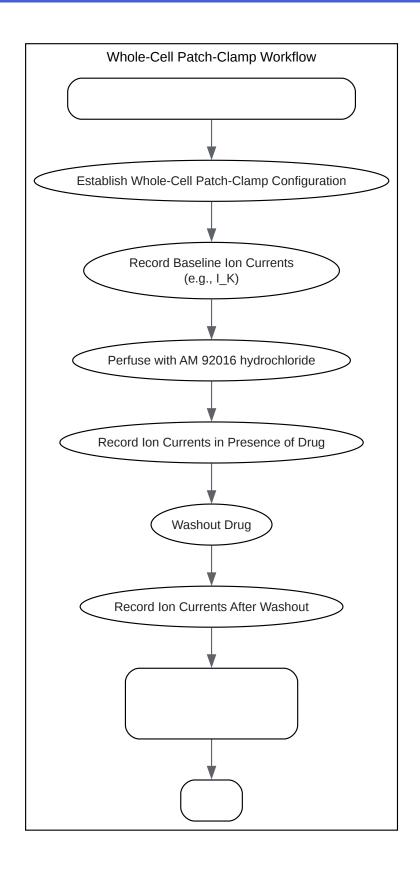
AM 92016 hydrochloride's role in a VSMC signaling pathway.



Experimental Workflow for In Vitro Electrophysiology

The following diagram outlines a typical experimental workflow for characterizing the effects of **AM 92016** hydrochloride on cardiac ion channels using the whole-cell patch-clamp technique, based on the methodologies described by Connors et al. (1992) and Lei and Brown (1998).[4] [6]





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Workflow for in vitro electrophysiological analysis.



Detailed Experimental Protocols In Vitro Electrophysiology in Cardiac Myocytes

Protocol adapted from Connors et al. (1992) and Lei and Brown (1998).[4][6]

Cell Isolation:

- Single ventricular cells from guinea-pigs or rabbits, or sino-atrial node cells from rabbits, are isolated using enzymatic digestion with collagenase and protease.
- The isolated cells are stored in a high K+ solution at 4°C until use.

Electrophysiological Recording:

- The whole-cell patch-clamp technique is employed to record membrane currents and action potentials.
- For IK measurement in sino-atrial node cells, amphotericin-permeabilized patches can be used.
- Cells are perfused with a Tyrode solution containing appropriate blockers for other currents (e.g., Na+ and Ca2+ channels) to isolate IK.
- The patch pipette is filled with a K+-based intracellular solution.
- A voltage-clamp protocol is applied to activate IK, typically involving depolarizing steps from a holding potential.
- Baseline currents are recorded before the application of AM 92016 hydrochloride.
- The drug is applied via the perfusion system at various concentrations to establish a doseresponse relationship.
- A washout period is included to assess the reversibility of the drug's effects.

In Vivo Hemodynamic and Antiarrhythmic Assessment

Protocol adapted from Hagerty et al. (1996).[5]



Animal Preparation:

- Male Dunkin-Hartley guinea-pigs or Large White pigs are used.
- Animals are anesthetized (e.g., with pentobarbitone sodium for guinea-pigs).
- Catheters are inserted into the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
- For left ventricular pressure measurement, a catheter is inserted into the left ventricle via the right carotid artery.
- An electrocardiogram (ECG) is recorded to monitor heart rate and QT interval.

Drug Administration and Monitoring:

- AM 92016 hydrochloride is administered intravenously as a bolus or infusion.
- Hemodynamic parameters (heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and dp/dtmax) and ECG parameters are continuously monitored.

Arrhythmia Induction Models:

- Ouabain-induced arrhythmia (guinea-pig): A continuous intravenous infusion of ouabain is administered to induce arrhythmias. The time to the first arrhythmia and ventricular fibrillation is recorded in control and drug-treated animals.
- Coronary artery occlusion (pig): The left anterior descending coronary artery is occluded to induce ischemia and reperfusion arrhythmias. The number of arrhythmias and the time to onset of ventricular fibrillation are quantified.

Safety and Toxicity Profile

Preclinical studies have highlighted potential safety concerns associated with **AM 92016** hydrochloride.

Proarrhythmic Activity: In both guinea-pig and pig models of induced arrhythmias, AM 92016
 hydrochloride demonstrated proarrhythmic effects, shortening the time to onset of ventricular



fibrillation and increasing the number of arrhythmias.[5]

 Prohypertensive Activity: In anesthetized guinea-pigs, AM 92016 hydrochloride caused significant increases in heart rate, systolic arterial blood pressure, and left ventricular systolic pressure.[5]

A formal toxicological assessment, including acute and repeated dose toxicity studies, has not been detailed in the reviewed literature. The observed proarrhythmic and prohypertensive effects warrant careful consideration in any future development of this compound.

Conclusion

AM 92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current, IK, with clear Class III antiarrhythmic properties in vitro. Its ability to prolong the cardiac action potential is well-documented. However, in vivo studies have revealed significant proarrhythmic and prohypertensive effects, which present considerable challenges for its therapeutic development. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential and liabilities of AM 92016 hydrochloride and related compounds.

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